REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([I:11])=[CH:6][N:5]=1.Br[CH2:13][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1.O>CN(C=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([NH:10][CH2:13][CH:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:26])[CH3:25])=[O:21])[CH2:16][CH2:15]2)[C:7]([I:11])=[CH:6][N:5]=1 |f:0.1|
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Name
|
|
Quantity
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0.098 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=C1)N)I
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.093 g
|
Type
|
reactant
|
Smiles
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BrCC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
40 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred for 30 min at r.t
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature was then raised to 80° C.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 80° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
cooled to r.t
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated for 1 h at 80° C
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and aq. NaHCO3
|
Type
|
WASH
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Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
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Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexane (1/9)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NCC1CCN(CC1)C(=O)OC(C)(C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.405 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |